5-Hydroxy-8-methoxyquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
8-methoxyquinolin-5-ol |
InChI |
InChI=1S/C10H9NO2/c1-13-9-5-4-8(12)7-3-2-6-11-10(7)9/h2-6,12H,1H3 |
InChI Key |
ITOXYELULCZZSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C=CC=N2 |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for 5 Hydroxy 8 Methoxyquinoline and Analogues
Synthetic Pathways to 8-Methoxyquinoline (B1362559) Core Structures
The construction of the 8-methoxyquinoline core can be approached through two primary strategies: modification of a pre-existing quinoline (B57606) derivative or de novo synthesis of the heterocyclic ring system.
Conversion from 8-Hydroxyquinoline (B1678124) Derivatives
A common and direct method for the synthesis of 8-methoxyquinoline involves the methylation of the hydroxyl group of 8-hydroxyquinoline. This transformation is typically achieved through a Williamson ether synthesis. The reaction involves treating 8-hydroxyquinoline with a methylating agent, such as methyl iodide, in the presence of a base and a suitable solvent.
For instance, 8-hydroxyquinoline can be reacted with methyl iodide and solid potassium carbonate in acetone. The mixture is refluxed for an extended period, often 24 hours, to ensure complete conversion. Following the reaction, the inorganic salts are filtered off, and the solvent is evaporated to yield the crude product. Purification by standard techniques provides 8-methoxyquinoline in good yield. One study reported a yield of 71% for this conversion. iipseries.org
Table 1: Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline
| Starting Material | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 8-Hydroxyquinoline | Methyl iodide, Potassium carbonate | Acetone | Reflux, 24h | 71% iipseries.org |
Alternative Methods for Heterocyclic Ring Construction
Classic organic reactions provide several routes to construct the quinoline ring system from acyclic precursors. These methods can be adapted to produce 8-methoxyquinoline by using appropriately substituted starting materials.
Skraup Synthesis : This reaction synthesizes quinolines by heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.org To synthesize an 8-methoxyquinoline core, one would start with 2-aminophenol, which would first be methylated to 2-methoxyaniline. The subsequent Skraup reaction would then yield 8-methoxyquinoline.
Doebner-von Miller Reaction : A variation of the Skraup synthesis, this method involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline (B41778) in the presence of an acid catalyst. iipseries.org
Friedlander Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. alfa-chemistry.comwikipedia.org For the synthesis of 8-methoxyquinoline, 2-amino-3-methoxybenzaldehyde (B112917) could be reacted with acetaldehyde.
Combes Quinoline Synthesis : This reaction condenses an aniline with a β-diketone under acidic conditions. iipseries.org The use of 2-methoxyaniline as the starting material would lead to the formation of an 8-methoxy-substituted quinoline.
Strategies for Functionalization at the C-5 Position of 8-Methoxyquinoline
The C-5 position of the 8-methoxyquinoline ring is activated towards electrophilic substitution due to the electron-donating nature of the methoxy (B1213986) group. This allows for the introduction of various functional groups.
Introduction of Nitro Groups (e.g., 5-Nitro-8-methoxyquinoline)
Nitration of 8-methoxyquinoline readily occurs at the C-5 position. The reaction is typically carried out using a mixture of concentrated sulfuric acid and concentrated nitric acid, known as mixed acid. The strong activating effect of the methoxy group allows the reaction to proceed rapidly, often reaching completion in 10-15 minutes in the cold.
The procedure involves the careful addition of 8-methoxyquinoline to the cooled mixed acid with shaking. After the reaction is complete, the mixture is poured into cold water, causing the yellow 5-nitro-8-methoxyquinoline to precipitate. The solid product is then collected by vacuum filtration, dried, and can be further purified by recrystallization from a solvent like methanol (B129727). This method has been reported to yield 77% of the desired product. iipseries.org
Table 2: Nitration of 8-Methoxyquinoline
| Starting Material | Reagents | Conditions | Product | Yield |
|---|
Synthesis of Carboxylic Acid Derivatives (e.g., 8-Methoxyquinoline-5-amino Acetic Acid)
The synthesis of carboxylic acid derivatives at the C-5 position often proceeds through the 5-nitro intermediate. For example, the synthesis of 8-methoxyquinoline-5-amino acetic acid involves a two-step process starting from 5-nitro-8-methoxyquinoline.
First, the nitro group is reduced to an amino group. This can be achieved by heating the nitro compound with tin dust and concentrated hydrochloric acid. This reduction is typically high-yielding, with reports of up to 96%.
The resulting 5-amino-8-methoxyquinoline is then coupled with monochloroacetic acid. The reaction is carried out in a basic solution, such as 5% sodium carbonate, and stirred for several hours. Neutralization of the reaction mixture with a strong acid, like concentrated hydrochloric acid, precipitates the final product, 8-methoxyquinoline-5-amino acetic acid. A yield of 60.97% has been reported for this coupling step.
Sulfonamide Derivatization (e.g., 8-Methoxyquinoline-5-sulfonamides)
The introduction of a sulfonamide group at the C-5 position begins with the chlorosulfonation of 8-methoxyquinoline. This is achieved by treating 8-methoxyquinoline with chlorosulfonic acid at room temperature. This reaction yields the intermediate 8-methoxyquinoline-5-sulfonyl chloride.
The sulfonyl chloride is then reacted with a primary or secondary amine (NHR¹R²) in the presence of a base, such as triethylamine, in a solvent like acetonitrile (B52724) at room temperature. This final step produces the desired 8-methoxyquinoline-5-sulfonamide (B2886400) derivative.
Table 3: List of Compounds
| Compound Name |
|---|
| 5-Hydroxy-8-methoxyquinoline |
| 8-Methoxyquinoline |
| 8-Hydroxyquinoline |
| 5-Nitro-8-methoxyquinoline |
| 8-Methoxyquinoline-5-amino Acetic Acid |
| 5-Amino-8-methoxyquinoline |
| 8-Methoxyquinoline-5-sulfonamides |
| 8-Methoxyquinoline-5-sulfonyl chloride |
| Monochloroacetic acid |
| 2-Aminophenol |
| 2-Methoxyaniline |
Mannich Reaction Methodologies and 5-Substituted Derivatives
The Mannich reaction is a versatile and fundamental carbon-carbon bond-forming reaction extensively used in organic synthesis. oarjbp.com It involves the aminoalkylation of an active hydrogen atom in a substrate, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. oarjbp.commdpi.com In the context of 8-hydroxyquinoline (8-HQ) and its analogues, which are nitrogen-containing naphthol analogues, the Mannich reaction provides a straightforward method for introducing aminomethyl groups, typically at the C-7 position, which is activated for electrophilic substitution. mdpi.comnih.govdntb.gov.ua This reaction generally proceeds under mild conditions and is a highly effective strategy for synthesizing a diverse range of derivatives. mdpi.combohrium.com
The synthesis of these Mannich bases involves three components: an 8-hydroxyquinoline derivative as the active hydrogen provider, an aldehyde (commonly formaldehyde), and an amine (primary or secondary). dntb.gov.ua The reaction leads to the substitution of the active hydrogen with an aminomethylene group, forming a new base known as a Mannich base. oarjbp.com
Research has demonstrated the synthesis of various 5-substituted-8-hydroxyquinoline Mannich bases. For instance, 5-nitro-8-hydroxyquinoline has been reacted with L-proline in the presence of aqueous formaldehyde to produce a 5-nitro-8-hydroxyquinoline-proline hybrid. nih.gov The reaction was conducted in methanol at reflux temperature for 8 hours. nih.gov Similarly, derivatives have been synthesized from 5-chloro-8-hydroxyquinoline (B194070) (18) and 5-bromo-8-hydroxyquinoline (40) with various amines and formaldehyde. nih.gov The presence of electron-withdrawing substituents at the C-5 position has been noted to influence the biological activity of the resulting Mannich bases. nih.gov
A key example of this methodology is the synthesis of a hybrid molecule by reacting 5-chloro-8-hydroxyquinoline with the antibiotic ciprofloxacin (B1669076) and paraformaldehyde in ethanol. mdpi.comnih.gov This one-step reaction yields a 5-chloro-8-hydroxyquinoline-ciprofloxacin conjugate, demonstrating the utility of the Mannich reaction in creating complex, 5-substituted derivatives. mdpi.comnih.gov
Table 1: Examples of 5-Substituted 8-Hydroxyquinoline Derivatives via Mannich Reaction| 8-HQ Starting Material | Amine | Aldehyde | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| 5-Nitro-8-hydroxyquinoline | L-proline | Formaldehyde | Proline Hybrid | nih.gov |
| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Paraformaldehyde | Antibiotic Conjugate | mdpi.comnih.gov |
| 5-Bromo-8-hydroxyquinoline | Various amines | Formalin | 7-Aminomethyl derivatives | nih.gov |
Suzuki Cross-Coupling Reactions for C-5 Aryl Substitution
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon (C-C) bonds. wikipedia.orgresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orgmt.comharvard.edu It is particularly valuable for synthesizing biaryls, styrenes, and polyolefins under relatively mild conditions. wikipedia.orgmdpi.com
For the derivatization of 8-hydroxyquinoline analogues, the Suzuki reaction is the most utilized method for introducing aryl substituents at the C-5 position. rroij.comscispace.com The synthesis of 5-aryl-8-hydroxyquinolines generally commences from a halogenated precursor, such as 5-bromo-8-hydroxyquinoline. rroij.comscispace.com The hydroxyl group at the C-8 position often requires protection prior to the coupling reaction to prevent undesired side reactions. rroij.comscispace.com A common protecting group is the benzyl (B1604629) group, which can be readily removed after the coupling is complete. rroij.comscispace.com
A specific application of this methodology is the dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki–Miyaura cross-coupling of 5-bromo-8-methoxyquinoline (B186703) with various substituted phenylboronic acids. researchgate.net This reaction successfully affords the corresponding 5-aryl-8-methoxyquinolines in high yields, demonstrating the efficiency of this strategy for C-5 functionalization. researchgate.net The general mechanism of the Suzuki reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org
Table 2: Suzuki Cross-Coupling for C-5 Aryl Substitution of Quinoline Derivatives| Quinoline Substrate | Coupling Partner | Catalyst System (Example) | Product | Reference |
|---|---|---|---|---|
| 5-Bromo-8-methoxyquinoline | Substituted phenylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) | 5-Aryl-8-methoxyquinolines | researchgate.net |
| 5-Bromo-8-hydroxyquinoline (protected) | Arylboronic acid | Palladium complex | 5-Aryl-8-hydroxyquinoline | rroij.comscispace.com |
Advanced Derivatization for Hybrid Compounds
Conjugation with Bioactive Molecules
A sophisticated derivatization strategy involves the conjugation of the 8-hydroxyquinoline scaffold with other known bioactive molecules to create hybrid compounds. This approach aims to combine the properties of both parent molecules, potentially leading to synergistic effects, improved bioavailability, or novel mechanisms of action.
The Mannich reaction is a prominent method for achieving such conjugations. As previously mentioned, researchers have successfully synthesized a hybrid of 5-chloro-8-hydroxyquinoline and the fluoroquinolone antibiotic ciprofloxacin. mdpi.comnih.gov The reaction links the two molecules via an aminomethyl bridge, creating a single chemical entity. mdpi.comnih.gov This strategy capitalizes on the established biological activities of both the 8-hydroxyquinoline core and the antibiotic partner. mdpi.comnih.gov
Another example of this approach is the conjugation of 8-hydroxyquinoline derivatives with amino acids. A 5-nitro-8-hydroxyquinoline-proline hybrid was synthesized through a modified Mannich reaction, incorporating the amino acid L-proline into the final structure. nih.gov This conjugation can enhance properties such as aqueous solubility. nih.gov Furthermore, the 8-hydroxyquinoline core has been functionalized and linked to sugar derivatives, such as D-glucose or D-galactose, to form glycoconjugates. semanticscholar.org These modifications can improve selectivity, solubility, and bioavailability. semanticscholar.org
Synthesis of Multi-Target Ligands
The complexity of multifactorial diseases has driven the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. plos.org The 8-hydroxyquinoline scaffold is a valuable platform for the design of such ligands due to its versatile chemistry and inherent biological activities. scispace.complos.org
In the context of Alzheimer's disease, which involves complex pathological processes, 8-hydroxyquinoline derivatives have been designed as potential multi-target candidates. plos.org For example, a series of novel azo-8-hydroxyquinoline molecules were designed and studied for their ability to inhibit key enzymes implicated in the disease's pathology, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). plos.org Another synthetic approach for creating multi-target ligands for Alzheimer's involved the chloromethylation of 8-HQ to give 5-chloromethyl-8-hydroxyquinoline, which was then reacted with other moieties to produce the final multitargeted compounds. nih.gov
Similarly, in cancer therapy, 8-hydroxyquinoline-based hybrids have been developed to target multidrug-resistant (MDR) cells. nih.gov A 5-nitro-8-hydroxyquinoline-proline hybrid and its metal complexes were developed with the dual aim of exhibiting anticancer properties while potentially overcoming resistance mechanisms in cancer cells. nih.gov This strategy represents a rational approach to designing more effective therapeutic agents by addressing multiple challenges within a single molecular framework.
Lack of Specific Data for this compound Prevents Detailed Spectroscopic and Computational Analysis
The required sections on advanced spectroscopic characterization and computational chemistry studies necessitate specific data points, including precise vibrational frequencies, nuclear magnetic resonance chemical shifts, UV-Vis absorption maxima, mass spectrometry fragmentation patterns, and Raman shifts. Similarly, a discussion of computational chemistry approaches would require access to published studies detailing methods like Density Functional Theory (DFT) as applied specifically to this compound to discuss its molecular geometry, electronic properties, and predicted spectra.
Information on analogous compounds provides a general understanding of the expected spectroscopic behavior. For instance, the Fourier Transform Infrared (FT-IR) spectrum would be expected to show characteristic bands for O-H, aromatic C-H, and C-O stretching. The Nuclear Magnetic Resonance (NMR) spectra would display signals corresponding to the aromatic protons, the hydroxyl proton, and the methoxy group protons. Ultraviolet-Visible (UV-Vis) spectroscopy would likely reveal absorptions due to π→π* and n→π* electronic transitions within the quinoline ring. Mass Spectrometry (MS) would be expected to show a molecular ion peak corresponding to its molecular weight and fragmentation patterns involving the loss of the methyl group from the methoxy ether. However, without specific experimental data from studies that have synthesized and characterized this compound, any presentation of such data would be speculative and not meet the required standards of scientific accuracy.
Further research and publication on the synthesis and characterization of this compound are needed to provide the specific data required for the in-depth analysis requested.
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Molecular geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi.com This analysis provides key structural parameters such as bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict theoretical infrared (IR) and Raman spectra. researchgate.netnih.gov
Such analyses have been performed for the parent compound, 8-hydroxyquinoline (B1678124), and its derivatives, where DFT calculations (commonly using the B3LYP functional with a basis set like 6-31G*) are used to determine these properties. researchgate.netnih.govresearchgate.net However, a corresponding analysis and the resulting geometric parameters and vibrational frequencies for 5-Hydroxy-8-methoxyquinoline are not available in the located literature.
The electronic properties and reactivity of a molecule can be elucidated through several DFT-based descriptors:
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a smaller gap suggests higher reactivity. scirp.orgsemanticscholar.orgaimspress.com
Fukui Functions: These functions are used within conceptual DFT to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.govnih.gov
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. It helps identify positive (electron-poor) and negative (electron-rich) regions, which are potential sites for electrophilic and nucleophilic interactions, respectively. semanticscholar.orgaimspress.comresearchgate.net
While these analyses are standard for characterizing new compounds and have been applied to various quinoline (B57606) derivatives nih.govnih.govdntb.gov.ua, specific calculations detailing the HOMO-LUMO energies, Fukui indices, or MEP maps for this compound were not found.
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interaction among orbitals. youtube.com It provides a detailed picture of charge delocalization, electron density transfer between filled donor orbitals and empty acceptor orbitals, and the stabilizing energy associated with these hyperconjugative interactions. researchgate.netnih.gov This analysis is valuable for understanding the stability of a molecule arising from its electronic structure. researchgate.netnih.gov NBO analyses have been performed on related 8-hydroxyquinoline derivatives to investigate their stability and electronic properties. researchgate.netdntb.gov.ua A corresponding study detailing the specific donor-acceptor interactions and stabilization energies for this compound is not present in the available literature.
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a primary method for calculating the excited-state properties of molecules, such as electronic transition energies (absorption spectra) and oscillator strengths. nih.govrsc.org It is widely used to predict UV-Vis spectra and understand the photophysical behavior of compounds.
Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents. TD-DFT, often combined with a solvent model like the Polarizable Continuum Model (PCM), can simulate how the polarity of the solvent affects the electronic transitions of a molecule. semanticscholar.orgnih.gov This analysis helps to understand solute-solvent interactions and can predict the bathochromic (red) or hypsochromic (blue) shifts observed in UV-Vis spectra upon changing the solvent. mjcce.org.mk While the solvatochromic behavior of various quinoline derivatives has been investigated both experimentally and theoretically semanticscholar.orgmjcce.org.mk, a specific TD-DFT/PCM study on the solvatochromic effects for this compound was not found in the reviewed literature.
Molecular Dynamics (MD) Simulations for Reactive Properties and Target Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. These simulations can provide valuable insights into the reactive properties of a compound by modeling its interactions with its environment, including solvent molecules and potential biological targets.
In the context of Xanthurenic acid, MD simulations can be employed to understand its conformational flexibility, solvation dynamics, and the stability of its interactions with biomolecules. For instance, simulations can reveal how the orientation of the hydroxyl and carboxylic acid groups changes in different solvent environments, which in turn influences the molecule's reactivity.
Furthermore, MD simulations are instrumental in studying the interactions of quinoline derivatives with protein targets. By docking the molecule into the active site of a protein and running an MD simulation, researchers can assess the stability of the protein-ligand complex, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate binding free energies. This approach is vital in drug discovery for predicting the affinity and specificity of a compound for its biological target.
Theoretical Studies on Reaction Mechanisms (e.g., Electrophilic Aromatic Substitution)
Theoretical studies, primarily employing Density Functional Theory (DFT), are essential for elucidating the mechanisms of chemical reactions. For quinoline derivatives, understanding their reactivity towards electrophilic aromatic substitution is crucial for predicting their metabolic pathways and for the synthesis of new derivatives.
DFT calculations can be used to determine the most likely sites of electrophilic attack by analyzing the electron density distribution in the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. For 8-hydroxyquinoline, the distribution of the HOMO indicates high electron density on several carbon atoms, suggesting multiple potential sites for substitution. semanticscholar.org
To predict the final product distribution, theoretical studies often focus on the stability of the reaction intermediates and products. By calculating the total energy and the HOMO-LUMO energy gap of the possible substituted products, the most stable isomers can be identified. orientjchem.orgresearchgate.netsemanticscholar.org For example, in the reaction of 8-hydroxyquinoline with an electrophile, DFT calculations can predict whether substitution is more favorable at the 5, 6, or 7-position by comparing the relative energies of the resulting products. orientjchem.orgresearchgate.netsemanticscholar.org
In the case of Xanthurenic acid, theoretical studies have explored its photoinduced tautomeric transformations. rsc.orgresearchgate.net These studies utilize quantum chemistry calculations to understand the properties of the molecule in its ground and excited states. Such calculations can reveal the presence of different tautomeric forms (keto and enol) and the mechanisms of their interconversion upon UV irradiation. rsc.orgresearchgate.net
Prediction of Nonlinear Optical (NLO) Behavior
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a significant role in the prediction and design of new NLO materials by calculating their hyperpolarizabilities.
For quinoline derivatives, DFT calculations are a common method to predict their NLO properties. The first-order molecular hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Theoretical calculations can provide insights into the relationship between the molecular structure and the NLO properties.
Studies on various 8-hydroxyquinoline derivatives have shown that they can exhibit significant NLO behavior. researchgate.netdntb.gov.ua The calculated values of dipole moment, polarizability, and first and second-order hyperpolarizability can indicate the potential of a compound as an NLO material. researchgate.netdntb.gov.ua For instance, the presence of electron-donating and electron-accepting groups on the quinoline scaffold can enhance the NLO response.
While specific NLO predictions for this compound are not available, the general principles derived from studies of related compounds can be applied. DFT calculations could be used to optimize the geometry of this compound and then compute its NLO properties. The results would likely show that the combination of the electron-donating hydroxyl and methoxy (B1213986) groups influences the molecule's hyperpolarizability.
The table below summarizes key computational parameters often calculated in theoretical studies of quinoline derivatives to assess their reactivity and potential NLO properties.
| Property | Description | Relevance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of a molecule. Higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of a molecule. Lower LUMO energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. It can also be related to the NLO properties of a molecule. |
| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response of a molecule. | A larger β value indicates a stronger NLO response, making the compound a candidate for NLO applications. |
| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | A large dipole moment can contribute to a larger hyperpolarizability and is important for intermolecular interactions. |
Biological Activities and Mechanistic Investigations
Antimicrobial Activities
The antimicrobial profile of 5-Hydroxy-8-methoxyquinoline and its derivatives has been the subject of various in vitro investigations. These studies have revealed a broad range of activities against pathogenic microorganisms, highlighting its potential as a lead compound for the development of new antimicrobial agents.
Antibacterial Spectrum and Efficacy
Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, studies on closely related compounds provide valuable insights into its potential antibacterial spectrum.
For instance, a study on 8-methoxyquinoline (B1362559), a related compound, showed strong antibacterial activity against Bacillus subtilis and Salmonella spp. nih.gov Another study on various 8-hydroxyquinoline derivatives reported significant activity against Staphylococcus aureus. nih.gov Research has also shown that the 8-hydroxyquinoline scaffold possesses bactericidal activity against Mycobacterium tuberculosis.
It is important to note that the efficacy of these compounds can be influenced by the specific substitutions on the quinoline (B57606) ring. For example, one study found that a new 8-hydroxyquinoline derivative, PH176, exhibited a minimum inhibitory concentration (MIC) 50 of 16 μg/ml and a MIC90 of 32 μg/ml against 38 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). jmaterenvironsci.com Another derivative, 5,7-dichloro-8-hydroxy-2-methylquinoline, showed high potency against M. tuberculosis with a MIC of 0.1 µM and against methicillin-sensitive S. aureus (MSSA) and MRSA with MICs of 2.2 µM and 1.1 µM, respectively. rsc.org
| Bacterial Species | Activity of 8-Hydroxyquinoline Derivatives | Specific Data for this compound |
|---|---|---|
| Staphylococcus aureus | Active | Data not available |
| Mycobacterium tuberculosis | Active | Data not available |
| Salmonella spp. | Active (8-methoxyquinoline) | Data not available |
| Bacillus subtilis | Active (8-methoxyquinoline) | Data not available |
Antifungal Efficacy
The antifungal properties of 8-hydroxyquinoline derivatives have been well-documented. Studies have shown their effectiveness against a range of fungal pathogens, including yeasts and molds.
Specifically, 8-methoxyquinoline has demonstrated strong antifungal activity against Aspergillus Flavus, Aspergillus nigea, and Trichophyton. nih.gov Various other 8-hydroxyquinoline derivatives have shown efficacy against Candida species and dermatophytes. rsc.orgmdpi.comoup.com For example, a novel 8-hydroxyquinoline derivative with a triazole core at the 5-position was active against all tested Candida species and dermatophytes with MIC values ranging from 0.5 to 4 µg/mL. mdpi.com
| Fungal Species | Activity of 8-Hydroxyquinoline Derivatives | Specific Data for this compound |
|---|---|---|
| Candida species | Active | Data not available |
| Aspergillus spp. | Active (8-methoxyquinoline) | Data not available |
| Trichophyton | Active (8-methoxyquinoline) | Data not available |
Antiviral Potential
Compounds containing the 8-hydroxyquinoline nucleus have been investigated as anti-HIV agents. nih.gov However, specific efficacy data for this compound against HIV has not been reported. Similarly, while there is a need for effective antiviral drugs against Respiratory Syncytial Virus (RSV), the potential of this compound in this area remains to be investigated. mdpi.comnih.govacs.org
Mechanisms of Antimicrobial Action
The antimicrobial effects of 8-hydroxyquinoline derivatives are believed to be mediated through multiple mechanisms, primarily involving their ability to interact with metal ions and inhibit essential microbial enzymes.
A key mechanism of action for 8-hydroxyquinoline compounds is their ability to chelate metal ions, which are essential for various cellular processes in microorganisms. oup.com These compounds can form complexes with divalent and trivalent metal ions such as iron, copper, and zinc. This chelation can disrupt the delicate balance of these metal ions within the microbial cell, leading to a cascade of detrimental effects.
The formation of these metal complexes can enhance the lipophilicity of the compound, facilitating its transport across the microbial cell membrane. Once inside, the complex can dissociate, releasing the metal ion and the 8-hydroxyquinoline molecule. This can lead to an overload of metal ions, causing oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components like proteins, lipids, and DNA. Conversely, the chelation of essential metal ions can also inhibit the function of metalloenzymes that are crucial for microbial survival.
Beyond metal chelation, 8-hydroxyquinoline derivatives may also exert their antimicrobial effects by directly inhibiting key enzymes involved in microbial metabolic pathways. While specific enzyme targets for this compound have not been definitively identified, the broader class of quinoline compounds is known to interfere with various enzymatic processes. This can include the inhibition of enzymes involved in DNA and RNA synthesis, protein synthesis, and cell wall synthesis. Further research is needed to elucidate the specific enzymatic inhibitory activities of this compound.
Dual Antimicrobial Mechanisms (e.g., Iron Transport combined with Metal Chelation)
The antimicrobial properties of 8-hydroxyquinoline (8HQ) derivatives are well-documented and are largely attributed to their ability to chelate metal ions essential for microbial survival. nih.govresearchgate.net A sophisticated dual mechanism has been observed with iron complexes of 8-hydroxyquinoline. For instance, the tris(8-hydroxyquinoline)iron(III) complex, Fe(8-hq)3, demonstrates a potent "push-and-pull" antimicrobial strategy. mdpi.com
In this dual-action model, the Fe(8-hq)3 complex acts as an iron transporter, effectively "pushing" or delivering iron into the bacterial cell. mdpi.com This action is significant because while iron is an essential nutrient for bacteria, an excess can be toxic. Concurrently, the 8-hydroxyquinoline ligand itself can chelate other essential intracellular metal ions like Mn2+, Zn2+, and Cu2+, thereby disrupting the delicate metal homeostasis within the bacterium in a "pull" action. mdpi.com This combined effect of iron delivery and chelation of other vital metals results in a significantly enhanced antimicrobial potency compared to the 8-hydroxyquinoline ligand alone. mdpi.com This strategy showcases the potential of modifying 8-hydroxyquinoline structures to create compounds with multifaceted antimicrobial actions.
Anticancer Activities
Derivatives of 8-hydroxyquinoline have emerged as a promising class of compounds in anticancer research, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action.
The cytotoxic effects of 8-hydroxyquinoline derivatives have been evaluated across numerous human cancer cell lines. The substitution pattern on the quinoline ring significantly influences the cytotoxic potency. For example, compounds such as 5-amino-8-hydroxyquinoline have demonstrated high antiproliferative activity against a large number of human cancer cell lines. nih.gov
Studies have shown that the cytotoxicity of these compounds is often enhanced by the presence of metal ions like copper. acs.org The co-administration of copper with 8-hydroxyquinoline derivatives leads to extensive cell death in human tumor cell lines such as HeLa (cervical carcinoma) and PC3 (prostate cancer). acs.org Specifically, derivatives have shown potent activity against breast cancer cell lines, such as MCF-7. researchgate.netrsc.org The table below summarizes the cytotoxic activity of various 8-hydroxyquinoline derivatives against the MCF-7 breast cancer cell line.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-amino-8-hydroxyquinoline-Cu2+ complex | MCF-7 | Data indicates significant decrease in viability | nih.gov |
| 5-nitro-8-hydroxyquinoline (Nitroxoline) | MCF-7 | ~2 | nih.gov |
| Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) | MCF-7 | ~10 | nih.gov |
| Copper(II) complex with 2-(quinolin-8-yloxy)(methyl)benzonitrile | MCF-7 | 14.2 | rsc.org |
| Copper(II) complex with 4-((quinolin-8-yloxy)methyl)benzoic acid | MCF-7 | 8.6 | rsc.org |
IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
The anticancer effects of this compound and its analogs are underpinned by their ability to interact with crucial biological targets, trigger programmed cell death pathways, and modulate the cell cycle machinery.
The antitumor activity of 8-hydroxyquinoline derivatives has been linked to their ability to inhibit the proteasome. nih.gov The proteasome is a critical cellular complex responsible for degrading proteins, and its inhibition can lead to the accumulation of pro-apoptotic proteins, ultimately causing cancer cell death. Furthermore, some studies suggest that histone deacetylase (HDAC) inhibitors can suppress proteasome activity and subsequently prevent the activation of NF-κB, a key transcription factor involved in cancer cell survival and proliferation. nih.gov While not directly demonstrated for this compound, the structural similarity to compounds known to affect these pathways suggests a potential mechanism. The inhibition of HDACs leads to changes in chromatin structure and the expression of genes involved in cell cycle arrest and apoptosis. nih.govdoaj.org
A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of programmed cell death, including apoptosis and autophagy. nih.gov For example, a platinum(II) complex containing a 5-(ethoxymethyl)-8-hydroxyquinoline ligand was found to induce mitophagy-mediated apoptosis in cisplatin-resistant lung cancer cells (A549/DDP). nih.gov Mitophagy is a specialized form of autophagy that selectively degrades mitochondria, and its induction can trigger the apoptotic cascade.
Studies on other quinoline derivatives have shown they can induce autophagic cell death by promoting the formation of cytoplasmic vacuoles and increasing the expression of autophagy markers like LC3-II and Beclin-1. nih.gov Simultaneously, these compounds can induce apoptosis through the activation of key executioner proteins like caspase-3 and the cleavage of PARP. nih.gov The interplay between apoptosis and autophagy is a critical determinant of cell fate, and compounds that can modulate both pathways are of significant therapeutic interest. nih.gov
The cell division cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). mdpi.com Many anticancer agents function by causing cell cycle arrest, preventing cancer cells from proliferating. The tumor suppressor protein p53 plays a pivotal role in this process by transcriptionally activating the CDK inhibitor p21. nih.govnih.gov The p21 protein can then bind to and inhibit cyclin-CDK complexes, leading to a halt in the cell cycle, typically at the G1/S or G2/M transition points, allowing time for DNA repair or for the initiation of apoptosis. nih.govnih.govmdpi.com
While direct evidence for this compound is still emerging, the modulation of the p53-p21 pathway is a common mechanism for many cytotoxic compounds. mdpi.com The induction of p53 and p21 is a key indicator of a cellular stress response that can lead to cell cycle arrest. researchgate.net The ability of a compound to influence the levels and activity of p53, p21, and various cyclins is a crucial aspect of its anticancer mechanism. mdpi.com
Mechanisms of Anticancer Action
Role of Metal Coordination and Chelating Abilities
The biological activities of this compound and its derivatives are intrinsically linked to their potent metal chelating abilities. acs.org As a derivative of 8-hydroxyquinoline (8HQ), it possesses a characteristic bidentate chelating structure, enabling it to form stable complexes with a variety of divalent and trivalent metal ions. tandfonline.com This chelating property is fundamental to many of its observed pharmacological effects. acs.org
The ability of 8-hydroxyquinoline derivatives to chelate metal ions such as iron, copper, and zinc is a key mechanism behind their anticancer and neuroprotective activities. nih.govresearchgate.net In the context of cancer, these metal ions are crucial cofactors for enzymes involved in tumor growth and proliferation. nih.gov By sequestering these essential metal ions, 8-hydroxyquinoline derivatives can disrupt cancer cell metabolism and induce apoptosis. The formation of metal complexes with 8-hydroxyquinoline ligands can also lead to intrinsic anticancer activity by modulating cellular metal and redox homeostasis. acs.org
In neurodegenerative diseases like Alzheimer's, an imbalance of metal ions in the brain is a significant contributing factor to pathology. acs.org Derivatives of 8-hydroxyquinoline can act as metal ionophores, redistributing these metals and restoring homeostasis. For instance, they can chelate excess copper and zinc ions, which are implicated in the aggregation of amyloid-β plaques, a hallmark of Alzheimer's disease. nih.gov Spectroscopic data have shown that upon complex formation with metal ions like Cu2+ and Zn2+, there is a noticeable shift in the absorption band, indicating a strong interaction. tandfonline.com
Enzyme Inhibition (e.g., ribonucleotide reductase, matrix metalloproteinases)
A significant aspect of the anticancer potential of this compound and related compounds lies in their ability to inhibit key enzymes essential for cancer cell survival and metastasis.
Ribonucleotide Reductase: Therapeutic strategies involving 8-hydroxyquinolines often target the iron-containing enzyme ribonucleotide reductase. tandfonline.comacs.org This enzyme is crucial for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. frontiersin.org The anticancer activity of 8-hydroxyquinoline derivatives is associated with their capacity to form chelate complexes with the iron ions that are essential for the function of ribonucleotide reductase. nih.gov Gallium(III) complexes of 8-hydroxyquinoline have demonstrated antineoplastic efficacy, with findings suggesting the inhibition of this enzyme. researchgate.net
Matrix Metalloproteinases (MMPs): 8-hydroxyquinoline derivatives have been identified as inhibitors of matrix metalloproteinases, specifically MMP-2 and MMP-9. wikipedia.org MMPs are zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix, a process that is heavily involved in cancer invasion and metastasis. By chelating the zinc ion in the active site of these enzymes, 8-hydroxyquinoline derivatives can effectively block their activity. Studies have shown that certain derivatives exhibit potent anti-proliferative, anti-invasive, and anti-angiogenesis activity in cancer cell lines, which is attributed to the downregulation of MMP-2 and MMP-9 expression. wikipedia.org
Overcoming Multidrug Resistance (MDR) in Cancer Cells
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). acs.org Quinoline derivatives have emerged as promising agents to overcome MDR in cancer cells. acs.org They have been shown to be effective against drug-resistant cancer cells, and some derivatives can selectively eliminate multidrug-resistant cells. acs.org
The mechanism by which these compounds overcome MDR can involve the inhibition of P-gp activity. nih.gov By blocking these efflux pumps, the intracellular concentration of chemotherapeutic drugs can be increased, thereby restoring their efficacy in resistant cancer cells. nih.govresearchgate.net Some 8-hydroxyquinoline derivatives have been found to induce apoptosis in doxorubicin-resistant leukemia cells through the generation of reactive oxygen species (ROS). acs.org Furthermore, certain derivatives have been shown to reverse the MDR phenotype by causing a loss of P-gp expression in cancer cells.
Neuroprotective and Anti-Neurodegenerative Potential (e.g., Alzheimer's Disease)
The unique chemical properties of this compound and its analogs make them promising candidates for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Their therapeutic potential stems from a multi-target approach that addresses several pathological factors of the disease.
Inhibition of Key Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase, Monoamine Oxidase B)
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases to increase the levels of the neurotransmitter acetylcholine. Derivatives of 8-hydroxyquinoline have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Furthermore, monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters and is linked to neurodegenerative diseases. Several 8-aminoquinoline (B160924) analogs have demonstrated potent and selective inhibition of MAO-B. For instance, certain quinolylnitrones, derived from 8-hydroxyquinoline, have shown potent inhibition of both human BuChE and human MAO-B.
| Compound Type | Target Enzyme | Inhibitory Activity |
|---|---|---|
| 8-Hydroxyquinoline Derivatives | Acetylcholinesterase (AChE) | Potent Inhibition |
| 8-Hydroxyquinoline Derivatives | Butyrylcholinesterase (BuChE) | Potent Inhibition |
| 8-Aminoquinoline Analogs | Monoamine Oxidase B (MAO-B) | Potent and Selective Inhibition |
| Quinolylnitrones | Human Butyrylcholinesterase (hBChE) | Potent Inhibition (IC50 in nanomolar range) |
| Quinolylnitrones | Human Monoamine Oxidase B (hMAO-B) | Potent Inhibition (IC50 in micromolar range) |
Inhibition of Amyloid-β (Aβ) Aggregation
The aggregation of amyloid-β (Aβ) peptides into senile plaques is a central event in the pathology of Alzheimer's disease. Derivatives of 8-hydroxyquinoline have been extensively studied for their ability to inhibit this process. nih.gov They can inhibit both self-induced Aβ aggregation and metal-induced Aβ aggregation. nih.gov
The mechanism of inhibition is often linked to their metal-chelating properties. By chelating metal ions like copper and zinc, which are known to promote Aβ aggregation, these compounds can prevent the formation of toxic Aβ oligomers and fibrils. nih.gov Studies have shown that 8-hydroxyquinoline derivatives can effectively inhibit the formation of Aβ oligomers at an early stage, such as at the trimer formation step. frontiersin.org
Modulation of Trace Metals and Radical Scavenging
The dysregulation of trace metals and oxidative stress are key pathological features of Alzheimer's disease. nih.gov 8-hydroxyquinoline derivatives possess the ability to modulate the levels of these trace metals and also act as potent radical scavengers. nih.gov
Their metal-chelating ability allows them to restore the homeostasis of brain metal ions, which is crucial for normal neuronal function. By binding to redox-active metals like copper and iron, they can prevent the generation of harmful reactive oxygen species (ROS) through Fenton-like reactions. researchgate.net Additionally, many 8-hydroxyquinoline derivatives have intrinsic antioxidant properties, allowing them to directly scavenge free radicals and protect neurons from oxidative damage. nih.gov This dual function of metal modulation and radical scavenging makes them highly promising neuroprotective agents. nih.gov
| Activity | Mechanism | Therapeutic Relevance |
|---|---|---|
| Metal Chelation | Binds to excess metal ions (Cu2+, Zn2+, Fe3+) | Inhibits metal-induced Aβ aggregation, reduces oxidative stress |
| Radical Scavenging | Directly neutralizes reactive oxygen species (ROS) | Protects neurons from oxidative damage |
| Aβ Aggregation Inhibition | Interferes with the formation of Aβ oligomers and fibrils | Reduces plaque formation and associated neurotoxicity |
| Enzyme Inhibition | Inhibits AChE, BuChE, and MAO-B | Increases neurotransmitter levels, symptomatic relief in Alzheimer's |
Ionophore Activity and Blood-Brain Barrier Permeability
The 8-hydroxyquinoline (8HQ) scaffold is recognized for its ability to act as an ionophore, a substance that can transport ions across lipid membranes. This activity is largely attributed to its capacity to form stable, lipophilic complexes with metal ions. Research has demonstrated that 8HQ derivatives can function as copper ionophores, facilitating the transport of copper ions into cells, which in turn can induce reactive oxygen species (ROS) and exert bactericidal effects against pathogens like Mycobacterium tuberculosis. acs.org Similarly, certain derivatives such as clioquinol have been shown to act as zinc ionophores. mdpi.com However, this ionophoric capability is highly dependent on the substitution pattern on the quinoline ring; for instance, 5-nitro-8-hydroxyquinoline (nitroxoline) was found to lack zinc ionophore activity. mdpi.com While the foundational 8-hydroxyquinoline structure suggests potential ionophore behavior, specific experimental studies confirming the ionophore activity of this compound are not prominently available in the reviewed literature.
Regarding its ability to cross the blood-brain barrier (BBB), no direct permeability studies for this compound have been reported. The BBB is a highly selective barrier that restricts the passage of most molecules from the bloodstream into the central nervous system. acs.org A compound's ability to permeate the BBB is generally governed by physicochemical properties such as high lipid solubility, low molecular weight (typically <500 Da), and low hydrogen bonding potential. acs.org While many small molecules can diffuse across the BBB, the specific permeability of this compound would require dedicated experimental validation.
Protein Interaction Studies (e.g., with Bovine Serum Albumin)
The interaction of small molecule drugs with serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), is a critical factor in their pharmacokinetic profile, influencing their distribution and bioavailability. The interaction of several 8-hydroxyquinoline derivatives with BSA has been extensively studied using spectroscopic and computational methods.
These studies consistently show that 8-hydroxyquinoline derivatives bind to BSA, primarily through a static quenching mechanism, which involves the formation of a ground-state complex between the quencher (the quinoline derivative) and the fluorophore (the tryptophan residues in BSA). nih.govnih.gov
Key findings from studies on analogs of this compound include:
Binding Affinity : The binding constants (Kₐ) for these interactions are typically moderate, in the range of 10⁴ to 10⁵ M⁻¹, indicating a reversible interaction that allows the compound to be transported by albumin and subsequently released to its target site. nih.govswu.ac.th
Thermodynamics : Thermodynamic analysis of the binding of 5-chloro-8-hydroxyquinoline (B194070) (Cloxyquin) with BSA revealed that the interaction is spontaneous (ΔG < 0) and predominantly driven by hydrophobic interactions (ΔH > 0 and ΔS > 0). nih.gov For other derivatives, both hydrogen bonding and van der Waals forces have been identified as important driving forces. nih.govswu.ac.th
Binding Site : Competitive displacement experiments and molecular docking simulations have suggested that these molecules often bind within specific sites on BSA, such as Sudlow's site I (in subdomain IIA) or fatty acid binding sites. nih.govnih.govswu.ac.th For example, Cloxyquin was found to bind preferentially in the fatty acid binding site 5 (FA5) of BSA. nih.gov
The table below presents binding parameters for the interaction of various 8-hydroxyquinoline derivatives with serum albumin.
| Compound | Protein | Binding Constant (Kₐ) (M⁻¹) | Quenching Mechanism | Primary Driving Forces |
| 5-Chloro-8-hydroxyquinoline | BSA | ~10⁴ | Static | Hydrophobic interactions nih.gov |
| 2-Amino-8-hydroxyquinoline | HSA | 1.38 x 10⁵ (at 298 K) | Static | Hydrophobic interactions, Hydrogen bonding nih.gov |
| 2,4-Disubstituted Quinolines | BSA | 10⁴ - 10⁵ | Static | Van der Waals forces, Hydrogen bonding swu.ac.th |
These consistent findings across multiple 8-hydroxyquinoline derivatives suggest that this compound would likely exhibit similar binding behavior with serum albumin, characterized by a spontaneous, reversible interaction driven by hydrophobic forces and hydrogen bonds.
Structure Activity Relationships Sar and Quantitative Structure Activity Relationship Qsar Studies
Impact of Substitution Patterns on Biological Efficacy
The quinoline (B57606) scaffold offers multiple positions for substitution, and the nature and position of these substituents play a pivotal role in modulating the biological activity of the resulting compounds. Modifications at the C-5, C-7, and C-8 positions have been extensively studied to understand their impact on efficacy.
Substitutions at the C-5 and C-7 positions of the quinoline ring have a profound effect on the biological activity of 8-hydroxyquinoline (B1678124) derivatives. Studies have shown that the type of substituent—whether electron-donating or electron-withdrawing—and its position can significantly alter the compound's potency against various biological targets.
For instance, in the context of anticancer activity, the introduction of electron-withdrawing groups at the C-5 position has been shown to improve efficacy nih.gov. Conversely, substituting the C-5 position with a sulfonic acid group was found to decrease cytotoxicity, which may be due to hindered cell permeability nih.gov. Halogenation at these positions is a common strategy to enhance bioactivity. Dihalogenated 8-hydroxyquinoline derivatives, such as 5,7-dichloro-8-hydroxyquinoline, have demonstrated superior antibacterial and antimicrobial potency researchgate.netresearchgate.net. Specifically, 5-chloro-8-hydroxyquinoline (B194070) and 5,7-dichloro-8-hydroxyquinoline have been highlighted for their supreme anti-bacterial activity researchgate.net.
In a study on matrix metalloproteinase (MMP) inhibitors, derivatives with substituents at the C-7 position exhibited lower IC₅₀ values (indicating higher potency) compared to those with substituents at the C-5 position nih.gov. Similarly, Mannich bases with aminomethyl substitution at C-7 showed higher activity against MMP-2 and MMP-9 compared to derivatives substituted at the C-5 position nih.gov. Furthermore, a QSAR analysis of 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque revealed that the parent 8-hydroxyquinoline was the most active, and the activity of substituted compounds decreased with the increasing size of the C-5 substituent nih.gov. However, this negative steric effect could be counteracted by the positive contributions of lipophilic and electron-withdrawing groups nih.gov. For example, the 5-chloro derivative was found to be as active as the parent compound nih.gov.
| Position | Substituent Type | Effect on Activity | Target/Activity | Reference |
|---|---|---|---|---|
| C-5 | Electron-withdrawing | Improved | Anticancer | nih.gov |
| C-5 | Sulfonic acid | Decreased | Cytotoxicity | nih.gov |
| C-7 | General Substituents | Higher Potency | MMP Inhibition | nih.gov |
| C-5 | General Substituents | Lower Potency | MMP Inhibition | nih.gov |
| C-5, C-7 | Halogens (e.g., Cl) | Enhanced | Antibacterial | researchgate.netresearchgate.net |
| C-5 | Large/Steric | Decreased | Antiplaque | nih.gov |
| C-5 | Lipophilic & Electron-withdrawing | Overcomes steric hindrance | Antiplaque | nih.gov |
The hydroxyl group at the C-8 position is a hallmark of this class of compounds and is considered crucial for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects researchgate.netnih.gov. The close proximity of the C-8 hydroxyl group to the nitrogen atom in the pyridine (B92270) ring allows these compounds to act as potent chelating agents for various metal ions, a mechanism often linked to their biological action researchgate.netrroij.com. The importance of the hydroxyl group's position is highlighted by findings that derivatives with an -OH group at C-8 are more active than those with the hydroxyl group at other positions, such as C-4 nih.gov. For certain biological activities, a hydroxyl group at C-8 is a key structural requirement rroij.com.
Replacing the C-8 hydrogen with a methoxy (B1213986) group also has a significant impact on biological activity. A comparative study of a C-8 methoxy quinolone (moxifloxacin) and its C-8 chlorine analogue found that the 8-methoxy group significantly lowered the propensity for the development of quinolone resistance in Staphylococcus aureus nih.gov. Furthermore, 8-methoxyquinoline (B1362559), synthesized from 8-hydroxyquinoline, demonstrated strong antifungal and antibacterial activities, proving to be more potent than 5-Nitro-8-Methoxyquinoline in certain assays researchgate.net. This suggests that the C-8 methoxy group is a favorable substitution for enhancing antimicrobial properties.
The introduction of aromatic and alkoxymethyl groups into the quinoline scaffold is another strategy to modify biological efficacy. Aromatic amide substitutions, for example at the C-2 position, have been shown to increase both lipophilicity and antiviral activity, an effect enhanced by the electron-withdrawing nature of the anilide substituents nih.govmdpi.com.
Specifically, substitutions at the C-5 position with alkoxymethyl groups have yielded promising results. 5-alkoxymethyl-8-quinolinols were found to exhibit greater activity against various bacterial and fungal strains compared to the parent 8-hydroxyquinoline rroij.com. The synthesis of compounds like 5-hydroxymethyl-8-hydroxyquinoline provides a precursor for further derivatization to explore these effects nih.gov. These findings indicate that the addition of such groups can enhance the compound's interaction with biological targets or improve its pharmacokinetic properties.
Physicochemical Modulators of Activity
Lipophilicity, often expressed as log P or log k, is a key physicochemical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADMET) properties nih.gov. It plays a crucial role in the ability of a compound to passively diffuse across cellular membranes nih.gov. QSAR studies have consistently shown a strong correlation between lipophilicity and the biological activity of quinoline derivatives.
For a series of 8-hydroxyquinoline-2-carboxanilides, a linear relationship was observed where antiviral activity increased with rising lipophilicity mdpi.com. Similarly, in a study of 5-substituted 8-hydroxyquinolines, lipophilic groups were found to make a positive contribution to the compound's antiplaque activity, helping to overcome the negative steric effects of larger substituents nih.gov. The best correlation for predicting activity in this study included both a hydrophobic parameter (log P) and electronic parameters nih.gov.
Electronic properties, such as the electron-withdrawing or electron-donating nature of substituents, also play a vital role. The antiviral activity of 8-hydroxyquinoline derivatives was positively influenced by increasing the electron-withdrawing properties of substituents on an attached anilide ring mdpi.com. This interplay between lipophilicity and electronic effects is a central theme in the SAR of these compounds.
| Substituent (R) | log k (Lipophilicity) | Virus Growth Inhibition (%) | Property Influence |
|---|---|---|---|
| 3-NO₂ | ~0.41 | 85.0% | High lipophilicity & electron-withdrawing |
| 3,4,5-Cl | 1.26 | 79.3% | Increased lipophilicity & electron-withdrawing |
| 3-Cl-2-F | 1.44 | 91.2% | Highest lipophilicity & electron-withdrawing |
The protonation state of a molecule at physiological pH is determined by its acid dissociation constants (pKa values). This property is critical as it influences a molecule's charge, solubility, lipophilicity, and ability to interact with biological targets mdpi.com. The 8-hydroxyquinoline scaffold contains at least two ionizable groups: the phenolic hydroxyl group and the quinoline nitrogen nih.gov.
The pKa values of these groups are sensitive to the electronic effects of substituents on the quinoline ring nih.gov. Introducing electron-withdrawing or donating groups can alter these pKa values, which in turn affects metal-binding abilities and biological activity nih.gov. For example, a study on 8-hydroxyquinoline-derived Mannich bases found an inverse correlation between the pKa values of the donor atoms (hydroxyl and nitrogen) and their selective toxicity against multidrug-resistant (MDR) cancer cells nih.gov. This relationship underscores the importance of the compound's acid-base properties in its mechanism of action mdpi.com. Understanding the pKa values is essential for predicting the behavior of these compounds in a biological environment and for designing derivatives with optimal activity mdpi.comscielo.br.
Computational Approaches in SAR Elucidation
Computational chemistry provides a powerful lens through which the biological potential of molecules like 5-Hydroxy-8-methoxyquinoline can be assessed. By simulating molecular interactions and predicting compound properties, these techniques help to elucidate the structural features crucial for therapeutic activity. Methodologies such as molecular docking, ADMET profiling, and binding energy calculations are pivotal in building a comprehensive understanding of a compound's potential as a drug candidate.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be employed to understand how it interacts with the active site of a specific biological target, such as an enzyme or receptor. The process involves placing a 3D model of this compound into the binding site of a target protein and calculating the most likely binding conformation and affinity.
The insights gained from molecular docking are critical for understanding SAR. For instance, the hydroxyl (-OH) group at the 5-position and the methoxy (-OCH3) group at the 8-position of the quinoline ring can participate in various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Docking simulations would reveal the specific amino acid residues within the target's active site that interact with these functional groups. This information is crucial for designing more potent analogues; for example, by modifying substituents to enhance binding affinity. nih.govnih.gov
Table 1: Illustrative Molecular Docking Results for this compound (Note: The following data is illustrative as specific docking studies for this compound were not found in the reviewed literature. The table demonstrates the type of data that would be generated from such a study.)
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Target X | -8.5 | TYR 23, LYS 98 | Hydrogen Bond with 5-OH |
| Target X | -8.5 | VAL 54, ILE 76 | Hydrophobic Interaction with quinoline ring |
| Target Y | -7.2 | ASP 112 | Hydrogen Bond with 5-OH |
| Target Y | -7.2 | PHE 150 | Pi-Pi Stacking with quinoline ring |
ADMET Profiling and Pharmacokinetic Property Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in drug discovery that assesses the pharmacokinetic properties of a compound. In silico ADMET prediction tools are used to evaluate the drug-likeness of molecules like this compound at an early stage, helping to identify potential liabilities that could lead to late-stage attrition. nih.govnih.gov These predictions are based on the molecule's structural properties.
For this compound, computational models would predict parameters such as its potential for oral bioavailability, blood-brain barrier permeability, and interaction with metabolic enzymes. healthinformaticsjournal.com For instance, properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are calculated to assess compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. Predicting these pharmacokinetic properties helps in optimizing the molecule's structure to achieve a desirable balance between therapeutic efficacy and in vivo behavior.
Table 2: Predicted Pharmacokinetic Properties of this compound (Note: This table presents predicted data based on general computational models for compounds of this class, as specific literature for this compound was not identified.)
| Property | Predicted Value | Acceptable Range for Oral Drugs |
| Molecular Weight | 175.18 g/mol | < 500 g/mol |
| LogP (Lipophilicity) | 1.5 - 2.5 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeation | Moderate | Varies with target |
QM/MM-GBSA Calculations for Binding Energies
To obtain a more refined estimation of the binding affinity of this compound to its target, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. This method calculates the binding free energy of a ligand-protein complex, providing a more accurate prediction than standard docking scores alone. nih.govmdpi.com
The MM/GBSA approach typically involves running a molecular dynamics (MD) simulation of the docked complex to sample a range of conformations in a simulated physiological environment. Subsequently, the binding free energy is calculated by combining the molecular mechanics energies (van der Waals and electrostatic interactions) with the solvation free energies (polar and nonpolar contributions). researchgate.net These calculations can help differentiate between various binding poses or compare the binding affinities of different analogues of this compound with greater accuracy, thereby guiding lead optimization efforts. mdpi.com
Table 3: Illustrative QM/MM-GBSA Binding Energy Components for this compound-Target Complex (Note: This table is a representative example of the data output from a QM/MM-GBSA calculation, as specific studies on this compound were not available.)
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.5 |
| Electrostatic Energy | -20.1 |
| Polar Solvation Energy | +30.8 |
| Nonpolar Solvation Energy | -4.2 |
| Total Binding Free Energy (ΔG_bind) | -39.0 |
Emerging Applications and Future Research Directions
Applications in Analytical Chemistry
The ability of 5-Hydroxy-8-methoxyquinoline to form stable and often fluorescent complexes with metal ions makes it a valuable tool in analytical chemistry.
Derivatives of 8-hydroxyquinoline (B1678124) are well-established as fluorophoric ligands that can signal the presence of specific metal ions. nih.gov Upon complexation with metal ions such as aluminum (Al³⁺), zinc (Zn²⁺), and cadmium (Cd²⁺), these compounds can exhibit a significant change in their fluorescence properties, often referred to as a "turn-on" response. researchgate.net This phenomenon is attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts intramolecular rotation and other non-radiative decay pathways, leading to an increase in fluorescence intensity. ou.ac.lk
Research has demonstrated the high selectivity and sensitivity of 8-hydroxyquinoline-based sensors. For instance, a novel fluorescent sensor for Al(III) showed a significant red shift and an enhancement of emission intensity upon binding. researchgate.net The detection limits for some of these chemosensors can reach the micromolar (µM) and even picomolar (pM) levels, highlighting their potential for trace metal analysis in environmental and biological samples. researchgate.net
Table 1: Performance of 8-Hydroxyquinoline-based Fluorescent Chemosensors for Metal Ion Detection
| Target Ion | Sensor Type | Detection Limit | Response Mechanism |
|---|---|---|---|
| Al³⁺ | Schiff Base Derivative | 2 pmol L⁻¹ | "Turn-on" blue fluorescence |
| Al³⁺ | Novel Fluorescent Sensor | 0.638 µM | "Turn-on" fluorescence enhancement |
This table is interactive. You can sort and filter the data.
Hydrometallurgy involves the use of aqueous chemistry for the extraction of metals from ores, concentrates, and recycled or residual materials. cdc.gov 8-Hydroxyquinoline and its derivatives are effective chelating agents used in solvent extraction processes to selectively separate metal ions. researchgate.netresearchgate.net These compounds, often referred to as extractants, form neutral, hydrophobic complexes with metal ions, facilitating their transfer from an aqueous phase to an immiscible organic phase. ed.ac.uk
The selectivity of these extractants can be tuned by modifying the substituents on the 8-hydroxyquinoline core and by controlling the pH of the aqueous phase. ed.ac.uktandfonline.com This allows for the separation of valuable metals like copper, nickel, uranium, and rare-earth elements from complex mixtures. researchgate.netresearchgate.net The process is crucial for the purification of metals in various industrial applications. tandfonline.com
In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a process used to chemically modify an analyte to enhance its detection or improve its separation characteristics. journalajacr.comnih.gov 8-Hydroxyquinoline derivatives are employed as pre-column derivatizing reagents for metal ions. researchgate.net By forming stable and detectable complexes with metal ions, they enable the analysis of metals that are otherwise difficult to detect using standard HPLC detectors. academicjournals.org
The formation of these metal chelates often occurs rapidly at room temperature. researchgate.net The resulting complexes can then be separated on a chromatographic column and quantified, typically using a UV-Vis or fluorescence detector. researchgate.netsielc.com This approach has been successfully applied to the determination of various metal ions in water and other sample matrices. researchgate.net
Material Science Applications
The photoluminescent and charge-transporting properties of metal complexes of 8-hydroxyquinoline derivatives have positioned them as promising materials in the field of material science, particularly for opto-electronic applications.
Metal complexes of 8-hydroxyquinoline, most notably tris(8-hydroxyquinolinato)aluminum (Alq3), are cornerstone materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.comiitk.ac.in These complexes serve as the emissive layer and/or electron transport layer in OLED devices. ou.ac.lkiitk.ac.inresearchgate.net The excellent thermal stability, electron-transporting capabilities, and strong electroluminescence of these materials contribute to the high efficiency and performance of OLEDs. mdpi.comresearchgate.net
The emission color of the OLED can be tuned by modifying the central metal ion and the substituents on the 8-hydroxyquinoline ligand. mdpi.com For example, Alq3 typically emits green light, but derivatives can be synthesized to produce other colors. researchgate.netmdpi.com Research continues to focus on developing new 8-hydroxyquinoline-based complexes to improve the brightness, efficiency, and lifespan of OLEDs for display and lighting applications. uq.edu.aunih.gov
Table 2: Characteristics of 8-Hydroxyquinoline-based Materials in OLEDs
| Material | Role in OLED | Emission Color | Key Properties |
|---|---|---|---|
| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Emissive & Electron Transport Layer | Green | High thermal stability, good electron transport |
| Magnesium(II) 5-chloro-8-hydroxyquinoline (B194070) complex | Emissive Layer | Green | Electroluminescent |
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Recent research has explored the incorporation of 8-hydroxyquinoline derivatives and their metal complexes into polymeric structures or their immobilization onto solid supports. mdpi.comnih.gov This approach aims to combine the desirable properties of the 8-hydroxyquinoline moiety with the processability and structural integrity of polymers or the high surface area of matrices. mdpi.com
For example, fibrous materials containing 8-hydroxyquinoline-5-sulfonic acid have been fabricated using electrospinning. nih.gov These materials can then form complexes with metal ions like Cu²⁺ and Fe³⁺. nih.gov Such composite materials have potential applications in areas like catalysis, sensing, and the development of functional textiles. The immobilization of these active compounds can enhance their stability and reusability, opening up new avenues for their practical application. mdpi.com
Conceptual Frameworks for Novel this compound Derivatives
Progress in medicinal chemistry and computational modeling has enabled the creation of sophisticated frameworks for designing new therapeutic agents. For derivatives of this compound, these frameworks focus on multi-target engagement and a deep understanding of structure-activity relationships.
The "one-target, one-drug" paradigm has proven insufficient for multifactorial diseases like cancer and neurodegenerative disorders. Consequently, the development of multi-target-directed ligands (MTDLs) has gained significant traction as a promising therapeutic strategy. benthamscience.comnih.govnih.gov This approach involves designing a single molecule capable of modulating multiple biological targets simultaneously, which can lead to enhanced therapeutic efficacy and a lower likelihood of drug resistance. nih.gov
For the broader class of 8-hydroxyquinoline (8-HQ) compounds, this concept has been actualized by creating hybrid molecules. This strategy involves combining the 8-HQ scaffold, known for its metal-chelating and biological properties, with other pharmacophores to engage different pathological pathways. nih.gov For instance, hybrids of 8-hydroxyquinoline and ciprofloxacin (B1669076) have been synthesized, merging the distinct mechanisms of both molecules to create potent antibacterial agents. nih.govmdpi.comresearchgate.net Similarly, derivatives have been developed for Alzheimer's disease that simultaneously target multiple factors in its progression. mdpi.com
Applying this framework to this compound could yield novel MTDLs. Future research could focus on creating hybrids that combine the core structure with moieties known to inhibit key enzymes in cancer signaling or with fragments that can modulate pathways involved in neuroinflammation. Such rationally designed agents could offer a synergistic therapeutic effect that is superior to that of individual single-target drugs.
Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug discovery. Structure-activity relationship (SAR) studies systematically modify a lead compound's scaffold to map how chemical changes influence its efficacy, selectivity, and pharmacokinetic properties. mdpi.com For 8-hydroxyquinoline derivatives, SAR studies have revealed that substitutions at various positions on the quinoline (B57606) ring significantly impact their biological effects. For example, the introduction of electron-withdrawing groups at the C5 position can enhance anticancer activity. nih.govacs.org
A pertinent example can be found in the exploration of 5-methoxyquinoline (B23529) derivatives as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in cancer. nih.gov A study in this area systematically replaced substituents at the C2 and C4 positions of the 5-methoxyquinoline core and measured the resulting inhibitory activity. This exploration of the structure-activity landscape allowed for the identification of a potent lead compound for further development. nih.gov
Future research on this compound would benefit immensely from similar systematic SAR studies. By modifying the core and evaluating the derivatives against specific targets, a detailed landscape of its biological potential can be constructed. This would provide a roadmap for designing optimized derivatives with superior efficacy.
Table 1: Example of Structure-Activity Relationship for 5-Methoxyquinoline Derivatives as EZH2 Inhibitors This table is based on data for 5-methoxyquinoline derivatives to illustrate the SAR exploration concept.
(Data sourced from a study on 5-methoxyquinoline derivatives nih.gov)
Advanced Preclinical Research Directions
To translate the conceptual frameworks into tangible therapeutic candidates, advanced preclinical research is essential. This involves identifying novel biological targets and developing derivatives with high selectivity for specific pathways, thereby maximizing therapeutic impact while minimizing potential off-target effects.
While 8-hydroxyquinoline derivatives are known to interact with certain targets, the full extent of their biological interactions remains an area of active investigation. Modern drug discovery employs techniques like chemical proteomics and computational modeling to identify previously unknown molecular targets for small molecules. nih.govmdpi.com
A promising area for future research is the investigation of this compound and its derivatives as modulators of α-ketoglutarate-dependent hydroxylases. wikipedia.org This is a major class of enzymes involved in a wide array of biological processes, including metabolism and epigenetic regulation. Notably, the related compound 5-carboxy-8-hydroxyquinoline has been identified as a broad-spectrum inhibitor of these enzymes, suggesting that the 5-substituted 8-hydroxyquinoline scaffold is a viable starting point for developing more selective inhibitors within this enzyme class. wikipedia.org Identifying specific hydroxylases that are potently and selectively modulated by this compound derivatives could open up new therapeutic avenues in oncology and metabolic diseases.
Achieving selectivity is a critical goal in drug development. An agent that precisely interacts with its intended target within a specific biological pathway is more likely to be effective and have a favorable safety profile. The development of the antibiotic moxifloxacin, an 8-methoxyquinolone, illustrates the success of this approach. nih.gov Structural modifications to the quinolone core, including the addition of the 8-methoxy group, resulted in an agent with an improved spectrum of activity and high efficacy against specific bacterial targets like DNA gyrase and topoisomerase IV. nih.govresearchgate.net
This principle can be applied to this compound. Through iterative cycles of chemical synthesis and biological testing, derivatives can be fine-tuned to act on specific pathways. For example, in cancer therapy, this could involve developing a derivative that selectively inhibits a particular kinase in a pro-survival pathway or one that specifically disrupts a metalloprotein crucial for tumor growth. nih.gov Such selective agents would represent a significant advancement over non-selective compounds, paving the way for more precise and effective treatments.
Q & A
Q. What are common synthetic routes for 5-hydroxy-8-methoxyquinoline and its derivatives?
- Methodological Answer : Synthesis typically involves functionalization of the quinoline core. For 8-hydroxyquinoline derivatives, Reimer-Tiemann or Bucherer reactions are employed to introduce hydroxyl/methoxy groups . Substituents at the 5-position can be added via nucleophilic substitution or coupling reactions. For example, 5-ethoxymethyl derivatives are synthesized by reacting 8-hydroxyquinoline with ethoxymethyl halides under basic conditions, followed by purification via column chromatography . Optimization of reaction time, solvent polarity, and temperature is critical to avoid side products.
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Identifies functional groups (e.g., hydroxyl stretch at ~3200–3500 cm⁻¹, methoxy C–O at ~1250 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves substituent positions; methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show coupling patterns .
- UV-Vis : Assesses electronic transitions; quinoline derivatives exhibit strong absorbance in 250–350 nm due to π→π* transitions .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
- Store in airtight containers at 2–8°C, away from oxidizers, to prevent decomposition into toxic gases (e.g., CO, NOₓ) .
- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can X-ray crystallography and DFT calculations resolve tautomerism in this compound?
- Methodological Answer :
- X-ray crystallography : Determines solid-state structure, confirming the dominant tautomer (e.g., hydroxyl vs. zwitterionic forms). For 8-hydroxyquinoline derivatives, zwitterionic forms are stabilized in acidic media .
- DFT calculations : Model electronic properties and tautomeric equilibria in solution. Basis sets like B3LYP/6-311+G(d,p) predict energy differences between tautomers and solvent effects .
Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting enzyme inhibition?
- Methodological Answer :
- Scaffold modification : Introduce substituents at positions 2, 5, or 7 to alter steric/electronic properties. For EZH2 inhibition, methoxy groups at position 5 enhance binding affinity .
- Biological assays : Use IC₅₀ measurements (e.g., fluorescence polarization) to evaluate inhibitory activity. Pair with molecular docking to map interactions with enzyme active sites .
Q. How to analyze the stability of this compound under varying pH using UV-Vis and NMR?
- Methodological Answer :
- pH-dependent UV-Vis : Monitor absorbance shifts in buffers (pH 2–12). Protonation/deprotonation of the hydroxyl group alters conjugation, shifting λ_max .
- ¹H NMR in D₂O : Track chemical shift changes of hydroxyl protons; disappearance indicates deprotonation. Zwitterionic forms show distinct splitting patterns in acidic/basic conditions .
Q. What strategies address contradictory data on the reactivity of this compound in different solvents?
- Methodological Answer :
- Controlled solvent screens : Test reactivity in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents. For example, Fries rearrangements proceed faster in polar aprotic solvents due to stabilization of intermediates .
- Kinetic studies : Use HPLC or GC-MS to quantify reaction rates. Compare activation energies (Arrhenius plots) to identify solvent-dependent mechanisms .
Q. How to evaluate photobasicity mechanisms in this compound using computational methods?
- Methodological Answer :
- TDDFT simulations : Model excited-state proton transfer pathways. For 5-methoxyquinoline, photobasicity is mediated by hole transfer to water within ~5 ps, followed by protonation .
- Surface hopping dynamics : Simulate nonadiabatic transitions between electronic states. Validate with ultrafast fluorescence spectroscopy (e.g., isotope substitution experiments) .
Q. How to optimize synthetic yield of this compound derivatives through reaction condition modulation?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios. For 5-EMQO synthesis, AlCl₃-catalyzed reactions at 60°C in dry THF improve yields to >75% .
- In-situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
